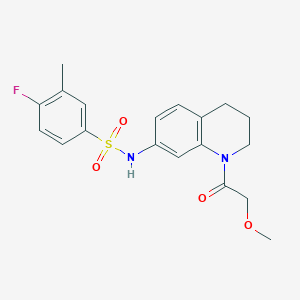

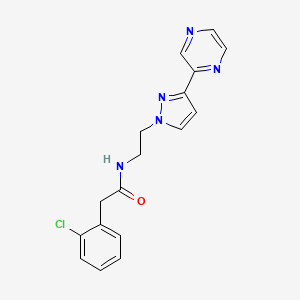

![molecular formula C25H20N4O2 B2718691 8-ethyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-16-5](/img/structure/B2718691.png)

8-ethyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization

Research has extensively explored the synthesis and characterization of pyrazolo[3,4-c]quinoline derivatives. For example, studies have detailed the synthesis of condensed heterotricycles, including pyrazolo[3,4-c]quinolines, through processes involving reduction followed by thermal cyclization and aminoalkylation, demonstrating the compounds' versatile chemical reactivity and potential for further functionalization (Nagarajan & Shah, 1992). Additionally, the structural and optical properties of certain pyrazolo[3,4-c]quinoline derivatives have been studied, revealing their polycrystalline nature in powdered form and nanocrystalline dispersion within an amorphous matrix upon thin film formation, which is significant for materials science applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photophysical Properties

The photophysical properties of pyrazolo[3,4-c]quinoline derivatives have been explored, highlighting their potential use in optoelectronic applications. For instance, a study on the synthesis and photophysical properties of azole-quinoline-based fluorophores inspired by excited-state intramolecular proton transfer (ESIPT) has shown significant insights into the dual emissions and large Stokes shift emission patterns, offering a foundation for the development of new optical materials (Padalkar & Sekar, 2014).

Molecular Structure and Reactivity

Further research into the molecular structure and reactivity of pyrazole derivatives, including studies on their reductive cyclization processes leading to substituted 1H-pyrazolo[3,4-b]quinoxalines, has provided a deeper understanding of the impact of intramolecular hydrogen bonding on chemical reactivity. This research suggests alternative synthesis conditions, such as microwave irradiation, to overcome challenges posed by high temperature requirements, contributing to the development of more efficient synthetic methodologies (Szlachcic et al., 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

8-ethyl-3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O2/c1-3-17-9-12-23-21(13-17)25-22(15-26-23)24(18-10-7-16(2)8-11-18)27-28(25)19-5-4-6-20(14-19)29(30)31/h4-15H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIIBANTWJWARC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-ethyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,4-Dimethylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2718608.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2718614.png)

![N-(4-chloro-3-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2718615.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2718618.png)

![6-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2718620.png)

![(3Z)-1-benzyl-3-{[(2,3-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2718621.png)

![1-Benzyl-5-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B2718627.png)

![ethyl N-(3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-cyanoacryloyl)carbamate](/img/structure/B2718631.png)